(2-(3,4-dichlorobenzyl)phenyl)-N-methylmethanamine
Description
(2-(3,4-Dichlorobenzyl)phenyl)-N-methylmethanamine is a secondary amine featuring a 3,4-dichlorobenzyl group attached to a phenyl ring, with an N-methylmethanamine substituent. The dichlorinated aromatic system may enhance lipophilicity and metabolic stability compared to non-halogenated analogs .
Properties
CAS No. |
1046832-30-7 |
|---|---|
Molecular Formula |
C15H15Cl2N |
Molecular Weight |
280.2 g/mol |
IUPAC Name |
1-[2-[(3,4-dichlorophenyl)methyl]phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C15H15Cl2N/c1-18-10-13-5-3-2-4-12(13)8-11-6-7-14(16)15(17)9-11/h2-7,9,18H,8,10H2,1H3 |
InChI Key |
TYVFKNAUSZXXJC-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=CC=C1CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Dichlorobenzyl)phenyl]-N-methylmethanamine typically involves the following steps:
Formation of the Dichlorobenzyl Intermediate: The initial step involves the chlorination of benzyl compounds to introduce the dichloro substituents at the 3 and 4 positions.
Coupling with Phenyl Ring: The dichlorobenzyl intermediate is then coupled with a phenyl ring through a Friedel-Crafts alkylation reaction.
Introduction of N-Methylmethanamine Group:
Industrial Production Methods
In an industrial setting, the production of [2-(3,4-Dichlorobenzyl)phenyl]-N-methylmethanamine may involve large-scale chlorination and alkylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the dichlorobenzyl group, potentially converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(3,4-Dichlorobenzyl)phenyl]-N-methylmethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be used to study the effects of dichlorobenzyl and phenyl groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicine, [2-(3,4-Dichlorobenzyl)phenyl]-N-methylmethanamine may have potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new therapeutic agents.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, including dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of [2-(3,4-Dichlorobenzyl)phenyl]-N-methylmethanamine involves its interaction with specific molecular targets. The dichlorobenzyl group may interact with hydrophobic pockets in proteins, while the N-methylmethanamine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects: Chloro vs. Methoxy/Fluoro Groups
Key Compounds for Comparison :
- N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine (): Contains electron-donating methoxy groups and a fluorine atom.
- 1-[2-(3,4-Dichlorophenoxy)-5-fluorophenyl]-N-methylmethanamine (): Features a phenoxy linker and fluorine substitution.
- N-Methyl-3,4-dichlorobenzylamine (): A simpler analog lacking the phenyl ring.
Structural and Property Differences :
Implications :
Impact of Additional Aromatic Rings
This structural feature may enhance binding to aromatic-rich biological targets (e.g., neurotransmitter transporters) but could reduce solubility .
Positional Isomerism and Bioactivity
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